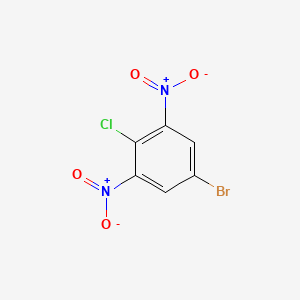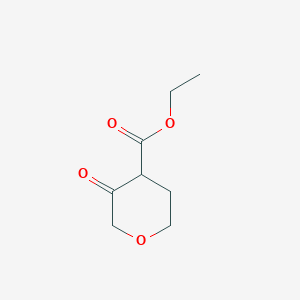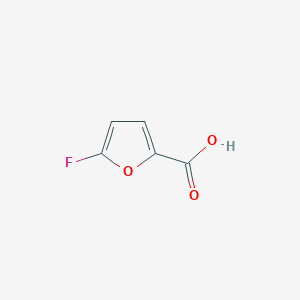
3-(2-Fluoro-4-methoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluoro-4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11FO3 It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoro-4-methoxyphenyl)propanoic acid typically involves the alkylation of a suitable precursor. One common method is the TiCl4 mediated alkylation of the corresponding oxazolidinone derivative, followed by hydrolysis of the chiral auxiliary . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions using optimized catalysts and solvents to enhance efficiency and reduce costs. The process may also include steps for purification and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Fluoro-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products:
Oxidation: Formation of fluoro-methoxybenzaldehyde or fluoro-methoxybenzoic acid.
Reduction: Formation of 3-(2-Fluoro-4-methoxyphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Fluoro-4-methoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2-Fluoro-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
- 3-(4-Methoxyphenyl)propanoic acid
- 3-(2-Fluoro-4-methylphenyl)propanoic acid
- 3-(2,4-Dimethylphenyl)propanoic acid
Comparison:
- 3-(4-Methoxyphenyl)propanoic acid: Lacks the fluoro group, which may result in different reactivity and biological activity.
- 3-(2-Fluoro-4-methylphenyl)propanoic acid: Contains a methyl group instead of a methoxy group, potentially altering its chemical properties and interactions.
- 3-(2,4-Dimethylphenyl)propanoic acid: Has two methyl groups, which can significantly change its steric and electronic characteristics compared to the methoxy and fluoro-substituted compound.
The uniqueness of 3-(2-Fluoro-4-methoxyphenyl)propanoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEYADLSRYOXMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616064 |
Source


|
| Record name | 3-(2-Fluoro-4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852181-15-8 |
Source


|
| Record name | 2-Fluoro-4-methoxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852181-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Fluoro-4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B1342830.png)




![3-[(2-Hydroxyethane)sulfonyl]propanoic acid](/img/structure/B1342842.png)

![4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B1342847.png)


